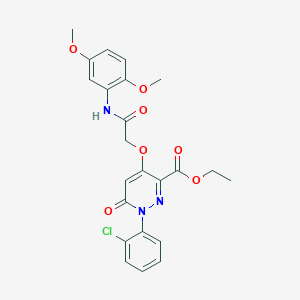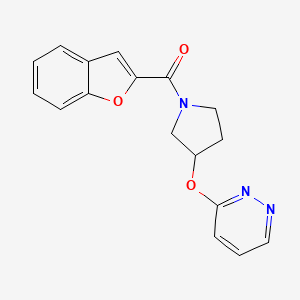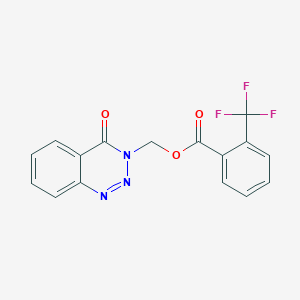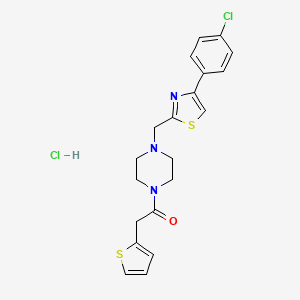
Ethyl 1-(2-chlorophenyl)-4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that is likely to have multiple reactive sites due to the presence of various functional groups such as esters, amides, and chlorophenyl rings. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl groups and carboxylate esters have been synthesized and studied, suggesting that the compound of interest may undergo similar reactions and possess comparable properties.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and interactions with hydrazines. For instance, the cyclization of N-(4-chlorophenyl)-β-alanine with piperidine catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacted with hydrazines to yield various derivatives . Another related compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, reacted with substituted hydrazines to give regioisomeric pyrazoles . These studies indicate that the compound of interest may also be synthesized through similar cyclization and substitution reactions.
Molecular Structure Analysis
X-ray diffraction has been used to determine the crystal structures of similar compounds. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was elucidated, revealing two crystallographically independent molecules in the asymmetric unit . Additionally, the molecular geometries of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were found to be the same, with bifurcated O-H…O hydrogen bonds contributing to the formation of molecular dimers . These findings suggest that the compound of interest may also exhibit specific molecular interactions and geometries that could be studied using X-ray diffraction.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through their reactions with various reagents. For instance, the reaction of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with phenylhydrazine hydrochloride led to the synthesis of a new compound, which was characterized by NMR and mass spectral analysis . This indicates that the compound of interest may also participate in reactions with hydrazines or other nucleophiles, leading to the formation of new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and crystallography. The synthesized compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy . The crystallographic analysis provided insights into the molecular structure and stability, with intramolecular hydrogen bonds and π…π interactions being important stabilizing factors . These studies suggest that the compound of interest would likely have similar properties that could be analyzed using these techniques.
科学的研究の応用
Synthesis Techniques and Chemical Reactions
- Studies have focused on the efficient synthesis of related compounds, emphasizing regioselective synthesis techniques, such as the use of ultrasound irradiation for the cyclocondensation reaction, which offers high yields and reduced reaction times (Machado et al., 2011). Such methodologies highlight the interest in refining chemical synthesis processes to achieve specific structural configurations efficiently.
Potential Antimicrobial Applications
- Research into the synthesis and characterization of new quinazolines and other related compounds has been motivated by their potential as antimicrobial agents. For example, novel compounds synthesized from reactions involving related chemical structures have been screened for antibacterial and antifungal activities, indicating the exploration of these compounds in pharmaceutical contexts (Desai et al., 2007).
Structural and Molecular Characterization
- Detailed structural and molecular analyses, including crystallographic data and Hirshfeld surface analysis, have been performed on synthesized compounds to understand their physical and chemical properties better. Such studies are crucial for the development of new materials or pharmaceuticals, providing insights into how molecular structure affects function and interaction with biological targets (Achutha et al., 2017).
Exploration of Anticancer Activity
- Some synthesized compounds related to the given chemical structure have been evaluated for their in vitro anticancer activity, showcasing the potential therapeutic applications of these molecules. The search for novel anticancer agents continues to be a significant area of scientific research, with structural analogs of known compounds often providing starting points for the development of new therapeutic candidates (Abdel-Motaal et al., 2020).
特性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)17-8-6-5-7-15(17)24)34-13-20(28)25-16-11-14(31-2)9-10-18(16)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTVOOCLWXYCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chlorophenyl)-4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)

![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)
![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)

